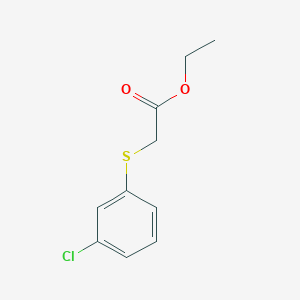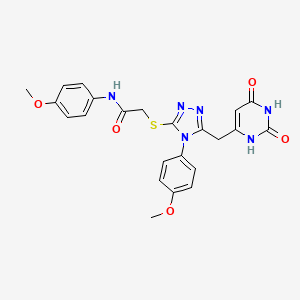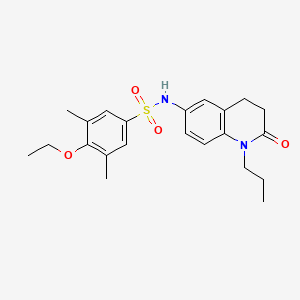
5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one is a fascinating chemical compound used in scientific research. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More specific molecular structure information about 5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one was not found in the search results.Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular formula of 5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one is C15H16N6O2, and its molecular weight is 312.33 . Its density is predicted to be 1.55±0.1 g/cm3, and its pKa is predicted to be 11.98±0.20 .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
The piperidine ring is a crucial structural motif in drug development. Researchers have explored the synthesis and modification of piperidine derivatives to create novel pharmaceuticals. 5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one serves as a building block for designing potential drugs due to its stability and reactivity. By introducing specific substituents, scientists can fine-tune the compound’s pharmacological properties .
Spiropiperidines in Organic Synthesis
Spiropiperidines are fascinating heterocyclic compounds with a spiro-fused piperidine ring. Researchers have used 5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one as a precursor to synthesize various spiropiperidines. These compounds find applications in natural product synthesis, medicinal chemistry, and materials science .
Condensed Piperidines and Spiroannulation
The compound can undergo intramolecular cyclization reactions to form condensed piperidines. These fused ring systems exhibit diverse biological activities. Researchers have explored the synthesis of spiroannulated piperidines using 5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one as a key intermediate .
Multicomponent Reactions (MCRs)
Multicomponent reactions are efficient methods for constructing complex molecules. Scientists have utilized 5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one in MCRs to access diverse piperidine-based scaffolds. These reactions allow rapid assembly of complex structures for drug discovery and chemical biology .
Biological Evaluation and Pharmacological Activity
Researchers have evaluated the biological properties of piperidine-containing compounds derived from 5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one . These investigations include assessing their interactions with biological targets, such as receptors or enzymes. The compound’s pharmacological activity may lead to the discovery of new therapeutics .
Hydrogenation and Functionalization
Hydrogenation of the carbonyl group in 5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one can yield saturated piperidines. Additionally, functionalization reactions allow the introduction of diverse substituents. These modified piperidines serve as valuable intermediates in organic synthesis .
Direcciones Futuras
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one, is an important task of modern organic chemistry . This could lead to potential breakthroughs in various studies.
Propiedades
IUPAC Name |
5-(4,4-difluoropiperidine-1-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2O2/c12-11(13)3-5-15(6-4-11)10(17)8-1-2-9(16)14-7-8/h8H,1-7H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRVIPZQXVOUTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)N2CCC(CC2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,6-dimethoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2395907.png)
![Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2395910.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2395911.png)


![N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2395914.png)

![1,1'-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one)](/img/structure/B2395917.png)
![N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide](/img/structure/B2395919.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2395921.png)
![N-(2-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2395922.png)
![1-[(2,4-Difluorophenyl)methyl]-3-ethylurea](/img/structure/B2395924.png)
![7-(4-Chlorophenyl)sulfonyl-5-[(2-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2395927.png)